molecular formula C20H19N3O3S B3462686 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide

3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B3462686
M. Wt: 381.4 g/mol
InChI Key: ROTYOUYUTQXVCV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide, also known as BNIPQ or BNIPQD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BNIPQD belongs to the class of benzisothiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB) signaling pathways. 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has also been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD is not fully understood, but studies have suggested that it may act through multiple pathways. 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has also been found to induce apoptosis by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects
Studies have shown that 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has various biochemical and physiological effects. In vitro studies have shown that 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. In cancer cells, 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has been found to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle progression and cell survival.

Advantages and Limitations for Lab Experiments

3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, the limited availability of 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD and its relatively high cost can be a limitation for some research groups. Additionally, the mechanism of action of 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD are also needed to determine its safety and efficacy in vivo. Finally, the development of 3-(4-cinnamoyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxideD derivatives with improved bioactivity and selectivity could lead to the discovery of new therapeutic agents.

properties

IUPAC Name

(E)-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-17-8-4-5-9-18(17)27(25,26)21-20/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTYOUYUTQXVCV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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